2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine
CAS No.: 338956-00-6
Cat. No.: VC4149623
Molecular Formula: C19H16Cl2N2O3S
Molecular Weight: 423.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338956-00-6 |
|---|---|
| Molecular Formula | C19H16Cl2N2O3S |
| Molecular Weight | 423.31 |
| IUPAC Name | 2-[(2,6-dichlorophenyl)methylsulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine |
| Standard InChI | InChI=1S/C19H16Cl2N2O3S/c1-24-12-6-8-13(9-7-12)26-18-17(25-2)10-22-19(23-18)27-11-14-15(20)4-3-5-16(14)21/h3-10H,11H2,1-2H3 |
| Standard InChI Key | UIQCQBMATIFNEM-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)OC2=NC(=NC=C2OC)SCC3=C(C=CC=C3Cl)Cl |
Introduction
The compound 2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine is a complex organic molecule that incorporates various functional groups, including a pyrimidine ring, a sulfanyl group, and methoxy and phenoxy substituents. This article aims to provide a comprehensive overview of this compound, focusing on its chemical properties, synthesis, and potential applications.
Synthesis
The synthesis of 2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine would likely involve multiple steps, including the formation of the pyrimidine core, introduction of the sulfanyl group, and attachment of the methoxy and phenoxy substituents. A general approach might involve:
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Step 1: Formation of the pyrimidine ring through condensation reactions.
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Step 2: Introduction of the sulfanyl group via nucleophilic substitution.
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Step 3: Attachment of methoxy and phenoxy groups through etherification reactions.
Biological Activity
While specific biological activity data for 2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine is not available, compounds with similar structures have shown potential in various biological applications. For instance, pyrimidine derivatives are known for their roles in pharmaceuticals, including antiviral and anticancer agents.
Research Findings and Applications
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Pharmaceutical Applications: Pyrimidine derivatives are widely studied for their potential in drug development, particularly in targeting enzymes and receptors involved in disease processes.
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Chemical Reactions: The compound's reactivity can be leveraged in organic synthesis to form new compounds with diverse functionalities.
Data Tables
Given the lack of specific data on 2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine, we can consider analogous compounds for comparison:
| Compound | Molecular Formula | Molar Mass | Biological Activity |
|---|---|---|---|
| 2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(4-methoxyphenyl)sulfanyl]pyrimidine | C19H16Cl2N2O2S2 | 439.38 g/mol | Not specified |
| 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(2,4,5-trichlorophenoxy)pyrimidine | C18H11Cl5N2O2S | 496.6 g/mol | Not specified |
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